Product packaging for Aminooxy-PEG1-propargyl(Cat. No.:CAS No. 1895922-69-6)

Aminooxy-PEG1-propargyl

Cat. No.: B605430
CAS No.: 1895922-69-6
M. Wt: 115.13 g/mol
InChI Key: HIPBEDYVWCVJGB-UHFFFAOYSA-N
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Description

Aminooxy-PEG1-propargyl HCl salt is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates as well as drug delivery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B605430 Aminooxy-PEG1-propargyl CAS No. 1895922-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-prop-2-ynoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBEDYVWCVJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254320
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-69-6
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Role of Bifunctional Polyethylene Glycol Peg Linkers in Advanced Chemical Systems

Bifunctional linkers are molecules that act as molecular bridges, connecting two different chemical or biological entities. cd-bioparticles.net When the backbone of these linkers is composed of Polyethylene (B3416737) Glycol (PEG), they are known as bifunctional PEG linkers. The PEG component imparts several advantageous properties, particularly in biological applications. axispharm.com Its hydrophilic nature enhances the water solubility of often-hydrophobic molecules it is attached to and improves their biocompatibility. axispharm.com The flexibility of the PEG chain also provides appropriate spacing between the conjugated molecules, which can be crucial for maintaining their function. broadpharm.com

These linkers can be categorized as either homobifunctional or heterobifunctional. Homobifunctional linkers possess two identical reactive groups, used for cross-linking similar molecules, while heterobifunctional linkers have two different reactive groups. researchgate.netnih.gov This dual reactivity is a key feature of advanced chemical systems, as it allows for controlled, stepwise reactions. For instance, one end of the linker can be attached to a specific biomolecule, and after purification, the other end can be reacted with a second molecule, such as a fluorescent dye, a drug, or a solid support. This controlled approach is fundamental in the development of sophisticated constructs like antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to an antibody for targeted cancer therapy. broadpharm.com

The Rationale for Using Aminooxy Peg1 Propargyl Hcl Salt in Research

The primary rationale for the application of Aminooxy-PEG1-propargyl HCl salt in contemporary research is its heterobifunctional nature, which enables highly specific and orthogonal conjugation strategies. The term "orthogonal" refers to the ability of the two terminal groups—aminooxy and propargyl—to react through distinct chemical pathways without interfering with one another. This allows researchers to meticulously control the assembly of molecular conjugates.

This level of control is essential for creating well-defined bioconjugates where stoichiometry and site of attachment are critical. The short, single ethylene (B1197577) glycol unit (PEG1) provides a minimal, flexible spacer that adds hydrophilicity without significant steric bulk. axispharm.com

A notable example of its application is found in a 2024 study published in Nature Communications by Wang, T., Coshic, K., Badiee, M., and colleagues. repec.orgbiorxiv.org The research focused on understanding the structural dynamics of poly(ADP-ribose) (PAR), a crucial nucleic acid involved in processes like DNA repair and protein condensation. repec.orgbiorxiv.org The study investigated how cations like Mg²⁺ induce structural changes in PAR chains of different lengths, causing them to transition from a flexible coil to a compact globule. repec.orgbroadpharm.com While the publication does not specify the exact role of this compound HCl salt, linkers with such functionalities are typically used in similar studies to attach probes (like fluorescent dyes) to specific sites on biomolecules, enabling the precise measurement of molecular distances and conformational changes. The unique reactive handles of this linker make it an ideal candidate for such sophisticated biophysical studies.

Key Reactive Handles: an Overview of Aminooxy and Propargyl Groups

Advanced Synthetic Routes to this compound HCl Salt and Analogues

The synthesis of heterobifunctional linkers like this compound HCl salt requires a multi-step approach that strategically builds the molecule while protecting reactive functional groups. A common and effective strategy involves the use of a protected form of hydroxylamine (B1172632), which is later deprotected to reveal the reactive aminooxy moiety.

A plausible and efficient synthetic pathway commences with the starting alcohol, 2-(prop-2-yn-1-yloxy)ethan-1-ol. This precursor contains the required PEG1 and propargyl fragments. The synthesis typically proceeds via two key steps:

Mitsunobu Reaction: The alcohol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). nih.govgoogle.com This reaction installs the phthalimide-protected aminooxy group. The phthalimide (B116566) serves as an excellent protecting group for the hydroxylamine, preventing unwanted side reactions.

Hydrazinolysis and Salt Formation: The phthalimide protecting group is subsequently cleaved using hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent like ethanol. nih.gov This step yields the free aminooxy compound, O-(2-(prop-2-yn-1-yloxy)ethyl)hydroxylamine. Finally, treatment with hydrochloric acid affords the stable this compound HCl salt. google.com

ParameterCondition/ReagentPurpose/ConsiderationReference
Starting Alcohol2-(prop-2-yn-1-yloxy)ethan-1-olProvides the core PEG1-propargyl backbone.-
Aminooxy SourceN-HydroxyphthalimideActs as a stable, protected hydroxylamine equivalent. nih.gov
Activating ReagentsTriphenylphosphine (PPh₃) & Diisopropyl Azodicarboxylate (DIAD)Key components for the Mitsunobu reaction to activate the alcohol. nih.govgoogle.com
SolventAnhydrous Tetrahydrofuran (THF)A common aprotic solvent for the Mitsunobu reaction. nih.gov
Deprotection ReagentHydrazine Monohydrate (NH₂NH₂·H₂O)Cleaves the phthalimide group to reveal the free aminooxy function. nih.gov
Salt FormationHydrochloric Acid (HCl)Protonates the aminooxy group to form a stable, crystalline hydrochloride salt. google.com

The synthetic framework for this compound HCl salt is versatile and allows for straightforward derivatization. Two common strategies are altering the PEG spacer length and introducing alternative protecting groups.

Varying PEG Spacer Length: By substituting the initial alcohol with longer PEG-containing analogues (e.g., 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol), a homologous series of linkers such as Aminooxy-PEG3-propargyl and Aminooxy-PEG4-propargyl can be synthesized. medchemexpress.comnih.gov These longer linkers can be advantageous in applications where greater distance between conjugated molecules is required or enhanced hydrophilicity is desired.

Use of Alternative Protecting Groups: For more complex, multi-step syntheses, the tert-butyloxycarbonyl (Boc) group is often employed to protect the aminooxy functionality. nih.gov The resulting Boc-aminooxy-PEG-propargyl derivatives are stable under various reaction conditions but can be deprotected selectively under mild acidic treatment, offering an orthogonal protection strategy to the propargyl group.

Principles of Oxime Formation via the Aminooxy Group

The aminooxy group is the cornerstone of one of the most reliable bioconjugation reactions: oximation. This reaction involves the condensation of the aminooxy group with a carbonyl compound (an aldehyde or a ketone) to form a stable oxime linkage. Current time information in Bangalore, IN.

The reaction between an aminooxy group and a carbonyl is characterized by its high chemoselectivity and efficiency. nih.gov It can proceed under mild aqueous conditions, often at or near physiological pH, which is a significant advantage when working with sensitive biomolecules. The reaction is highly specific for aldehydes and ketones, leaving other common biological functional groups such as amines, alcohols, and carboxylic acids untouched.

The kinetics of oxime formation are favorable, with aldehydes generally reacting faster than ketones due to reduced steric hindrance. The reaction rate is pH-dependent, typically proceeding fastest in a slightly acidic environment (pH 4-6). This is because the mechanism involves a rate-limiting dehydration step that is catalyzed by acid. Furthermore, the reaction can be accelerated by the addition of a nucleophilic catalyst, such as aniline (B41778). Current time information in Bangalore, IN.

The stability of the resulting oxime bond is a key feature that makes it superior to many other linkages used in bioconjugation. Compared to imines and hydrazones, oximes exhibit significantly enhanced hydrolytic stability, particularly at neutral pH. Current time information in Bangalore, IN. This robustness ensures the integrity of the conjugate under typical physiological conditions.

However, the stability of the oxime linkage is influenced by the pH of the surrounding environment. While stable at neutral and mildly acidic pH, the linkage is susceptible to hydrolysis under strongly acidic conditions (e.g., pH < 2). This property can be exploited in designing stimuli-responsive systems where cargo release is triggered by a low-pH environment, such as within endosomes or lysosomes.

pH RangeLinkage StabilityConsiderationReference
pH > 6.0 (Neutral/Basic)HighIdeal for long-term stability in typical biological buffers and physiological conditions.
pH 4.0 - 6.0 (Mildly Acidic)Good to HighOptimal range for efficient oxime formation. Linkage remains largely stable.
pH 2.0 - 4.0 (Acidic)Moderate to LowHydrolysis rate increases. The linkage may begin to cleave over extended periods.
pH < 2.0 (Strongly Acidic)LowSignificant and rapid hydrolysis occurs, leading to cleavage of the conjugate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety

The propargyl group is the second reactive handle of the linker, designed specifically for participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high yields, specificity, and operational simplicity.

In the CuAAC reaction, the terminal alkyne of the propargyl group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. The role of the Cu(I) catalyst is critical; it coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide, dramatically accelerating the rate of cycloaddition by several orders of magnitude compared to the uncatalyzed thermal reaction. The resulting triazole ring is exceptionally stable and chemically inert, making it an ideal covalent linkage for permanently joining molecular fragments. The CuAAC reaction is compatible with a wide array of solvents, including water, and is tolerant of most functional groups, allowing it to be performed on complex biomolecules with minimal need for protecting groups.

Mechanistic Insights into Triazole Formation

The formation of a 1,4-disubstituted 1,2,3-triazole from the propargyl group of this compound HCl salt and an azide-containing molecule is a highly efficient and regioselective process mediated by a copper(I) catalyst. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version proceeds rapidly at room temperature to exclusively afford the 1,4-isomer. mdpi.com

The currently accepted mechanism for the CuAAC reaction involves a series of steps that highlight the central role of the copper(I) catalyst. The catalytic cycle is generally understood to initiate with the formation of a copper(I) acetylide complex from the terminal alkyne of the this compound moiety. mdpi.com This step is facilitated by the deprotonation of the terminal alkyne proton.

Recent mechanistic studies, employing techniques such as electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations, have provided deeper insights, suggesting the involvement of polynuclear copper acetylide species. mdpi.com It is now widely believed that a dicopper acetylide complex is a key intermediate in the catalytic cycle. This dinuclear species is thought to be more reactive than its monomeric counterpart.

The proposed catalytic cycle can be summarized as follows:

Formation of the Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne of the this compound linker forms a copper acetylide. Evidence suggests that this may exist as a dicopper acetylide complex, potentially bridged by the acetylide.

Coordination of the Azide: The azide-functionalized molecule then coordinates to one of the copper centers in the dicopper acetylide complex.

Cycloaddition: This is followed by a concerted or very rapid stepwise cycloaddition. The azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.

Ring Contraction and Product Release: This intermediate then undergoes rearrangement and ring contraction to form the stable 1,2,3-triazole ring.

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate, which releases the triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Ligand and Catalyst Systems for Efficient CuAAC Bioconjugation

The efficiency and success of CuAAC bioconjugation reactions involving this compound HCl salt are highly dependent on the catalyst system employed. The primary role of the catalyst system is to provide a stable and active source of copper(I) ions while minimizing potential side reactions and cytotoxicity, especially in biological settings. The choice of ligand is critical in achieving these objectives.

Tris(triazolylmethyl)amine-based Ligands:

A prominent class of ligands for CuAAC are the tris(triazolylmethyl)amines. Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first and most widely used ligands to accelerate CuAAC and protect the copper(I) from oxidation and disproportionation. researchgate.netresearchgate.net However, its poor water solubility can be a limitation in bioconjugation reactions.

To address this, water-soluble derivatives of TBTA have been developed and are generally preferred for bioconjugation with linkers like this compound HCl salt. A key example is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). nih.govlumiprobe.comjenabioscience.com THPTA offers excellent water solubility and forms a stable complex with copper(I), enhancing reaction rates and preventing copper-mediated damage to biomolecules. lumiprobe.com

More recently, further optimized ligands such as BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) and BTTES have been shown to provide even faster reaction rates compared to THPTA and TBTA in certain systems. nih.gov These ligands are designed to balance steric and electronic properties to maximize catalytic activity.

Illustrative Comparison of Ligand Performance in a Model CuAAC Reaction:

The following table provides representative data on the comparative performance of different tris(triazolylmethyl)amine-based ligands in a model fluorogenic CuAAC reaction. While this data is not specific to this compound HCl salt, it illustrates the general trend in ligand efficiency.

LigandRelative Reaction RateKey Features
BTTAA HighestExcellent water solubility and high catalytic activity. nih.gov
BTTES HighGood balance of reactivity and solubility. nih.gov
THPTA ModerateCommonly used, good water solubility and stability. nih.govlumiprobe.com
TBTA LowerLimited by poor water solubility. researchgate.netnih.gov

N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands for copper-catalyzed reactions. rsc.orgrsc.org NHC-copper complexes have demonstrated high catalytic activity in CuAAC reactions. The strong σ-donating ability of NHC ligands can effectively stabilize the copper(I) center and promote the catalytic cycle. PEGylated NHC ligands have also been developed to enhance solubility and stability in aqueous media, making them potentially suitable for bioconjugation with this compound HCl salt. rsc.org

Catalyst System Components for Bioconjugation:

A typical catalyst system for the CuAAC reaction of this compound HCl salt in a bioconjugation context would include:

Copper(II) Source: Commonly copper(II) sulfate (B86663) (CuSO₄).

Reducing Agent: Sodium ascorbate (B8700270) is widely used to reduce Cu(II) to the active Cu(I) state in situ.

Copper(I) Ligand: THPTA is a common choice for its water solubility and stabilizing effect. lumiprobe.comjenabioscience.com

Buffer: The reaction is typically performed in a buffered aqueous solution (e.g., phosphate (B84403) buffer) at or near physiological pH.

The following table outlines a representative catalyst system for a CuAAC bioconjugation reaction.

ComponentRepresentative ConcentrationPurpose
Copper(II) Sulfate 50 µM - 2 mMSource of copper catalyst. jenabioscience.comjenabioscience.com
Ligand (e.g., THPTA) 250 µM - 10 mMStabilizes Cu(I), accelerates reaction. jenabioscience.comjenabioscience.com
Sodium Ascorbate 1 mM - 5 mMReduces Cu(II) to Cu(I).
Buffer (e.g., Phosphate) 100 mMMaintains pH. jenabioscience.com

The optimal concentrations and ratios of these components may need to be determined empirically for specific applications to achieve high conjugation efficiency while minimizing any potential adverse effects on the biomolecules involved.

Applications in Chemical Biology Research

Development of Chemical Probes for Biomolecular Studies

The modular nature of Aminooxy-PEG1-propargyl HCl salt makes it an ideal scaffold for the construction of chemical probes designed to investigate the function, localization, and interactions of biomolecules.

This compound HCl salt facilitates a two-step approach for the fluorescent labeling of biomolecules. medchemexpress.com This strategy is particularly useful for labeling proteins that have been engineered to contain a carbonyl group, or for targeting cellular components that are metabolically labeled with a ketone or aldehyde. The process involves the initial reaction of the aminooxy group of the linker with the carbonyl-containing biomolecule. Subsequently, a fluorescent dye functionalized with an azide (B81097) group is attached to the propargyl group via CuAAC. jenabioscience.com This method offers high specificity and allows for the use of a wide variety of fluorescent probes. medchemexpress.com

Table 1: Examples of Fluorescent Dyes for Click Chemistry-based Labeling

Fluorescent Dye Class Excitation (nm) Emission (nm) Notes
Cyanine Dyes (e.g., Cy5) ~650 ~670 Bright, photostable, available in a range of colors. medchemexpress.com
Rhodamine Dyes ~550 ~575 Commonly used, good photostability. medchemexpress.com
Fluorescein (FAM) ~495 ~520 Bright green fluorescence, pH-sensitive.

The development of affinity-based probes is a powerful strategy for identifying the cellular targets of small molecules and for studying protein-protein interactions. nih.gov this compound HCl salt can be used to construct these probes in a modular fashion. nih.govacs.org A known ligand or binding molecule can be derivatized with a carbonyl group. This modified ligand is then reacted with the aminooxy group of the linker. The resulting conjugate, now bearing a propargyl handle, can be used to "fish" for its binding partners in a complex biological sample. After binding, a reporter tag, such as biotin-azide, can be "clicked" onto the propargyl group, allowing for the enrichment and subsequent identification of the target protein by techniques like mass spectrometry. nih.gov

Table 2: Modular Assembly of an Affinity-Based Probe

Component Function Example
Targeting Moiety Binds to the protein of interest. A small molecule inhibitor with a ketone handle.
This compound HCl salt Links the targeting moiety and the reporter tag. N/A

Radio-labeling of biomolecules is a cornerstone of nuclear medicine, enabling non-invasive imaging techniques like Positron Emission Tomography (PET). The oxime ligation chemistry offered by the aminooxy group of the linker is a well-established method for the rapid and efficient incorporation of radioisotopes into peptides and other biomolecules. snmjournals.orgnih.gov For instance, a biomolecule can be functionalized with this compound HCl salt. The resulting aminooxy-modified molecule can then be reacted with a radiolabeled aldehyde, such as [¹⁸F]fluorobenzaldehyde ([¹⁸F]FB-CHO), to generate a radiolabeled probe for PET imaging. snmjournals.org This approach is advantageous due to the mild reaction conditions and the stability of the resulting oxime bond. nih.gov

Table 3: Radioisotopes for Labeling via Oxime Ligation

Radioisotope Imaging Modality Half-life Application
Fluorine-18 (¹⁸F) PET ~110 minutes Preclinical and clinical imaging. snmjournals.org
Carbon-11 (¹¹C) PET ~20 minutes PET imaging, requires rapid synthesis.
Technetium-99m (⁹⁹mTc) SPECT ~6 hours Widely used for diagnostic imaging. nih.gov

Protein Modification and Engineering

Beyond the creation of probes, this compound HCl salt is a valuable tool for the direct modification and engineering of proteins to study and manipulate their function.

Post-translational modifications (PTMs) are critical for regulating protein function, and their study is essential for understanding cellular signaling. nih.govnih.gov this compound HCl salt can be used to install mimics of PTMs onto proteins in a site-specific manner. nih.gov For example, to mimic glycosylation, a sugar molecule containing an aldehyde group can be attached to a protein via an oxime bond with the linker. acs.org The propargyl group then provides a handle for further modifications or for the attachment of analytical tags to study the consequences of the PTM mimic on protein structure and function. rsc.org

Table 4: Examples of PTMs that Can Be Mimicked

Post-Translational Modification Biological Function Mimicry Strategy
Glycosylation Protein folding, stability, cell-cell recognition. Attachment of an aldehyde-containing sugar.
Phosphorylation Regulation of enzyme activity, signal transduction. Installation of a phosphonate-containing group.
Acetylation Regulation of gene expression, protein stability. Acylation of an amino group introduced by the linker.

The bifunctional nature of this compound HCl salt can be exploited to covalently link proteins or to stabilize peptide structures. For protein-protein ligation, two proteins can be functionalized with complementary reactive groups. For instance, one protein can be modified to display a carbonyl group, while the other is engineered to contain an azide. The aminooxy group of the linker can react with the first protein, and the propargyl group can then be "clicked" to the second protein, resulting in a covalent protein-protein conjugate.

In peptide stapling, the linker can be used to introduce a covalent brace between two amino acid side chains within a peptide. nih.gov This is particularly useful for stabilizing α-helical peptides, which are often involved in protein-protein interactions but are typically unstable in solution. By reacting the aminooxy and propargyl groups of the linker with appropriately functionalized amino acid side chains, a "staple" is formed that can enhance the helicity, stability, and cell permeability of the peptide.

Table 5: Strategies for Protein and Peptide Engineering

Technique Description Application
Protein-Protein Ligation Covalently linking two different proteins. Creating fusion proteins with novel functions, studying protein complexes.

Proteomic Labeling and Quantitative Proteomics

The ability to selectively introduce tags onto proteins is fundamental to proteomics. This compound HCl salt offers a chemo-selective strategy for labeling proteins that have been engineered to contain a carbonyl group (an aldehyde or ketone). This is often achieved through the genetic incorporation of an unnatural amino acid bearing a ketone or aldehyde moiety, or by enzymatic or chemical modification of native amino acids.

Once a protein is labeled with the propargyl group via the oxime linkage, the alkyne handle can be used in a subsequent click reaction to attach a variety of probes for proteomic analysis. For instance, an azide-functionalized biotin (B1667282) tag can be clicked onto the labeled protein for affinity purification and enrichment, followed by mass spectrometry-based identification and quantification. Alternatively, a fluorescent azide dye can be attached for visualization and localization of the protein within a cellular context. This two-step labeling approach provides modularity and flexibility to proteomic workflows.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reactions employed by this compound HCl salt—oxime ligation and CuAAC—are prime examples of bioorthogonal transformations.

In Vitro and Ex Vivo Bioconjugation Studies

The utility of this compound HCl salt in bioconjugation has been demonstrated in various in vitro and ex vivo settings. A notable example involves the site-specific modification of a Green Fluorescent Protein (GFP) derivative. In a study, researchers utilized an enzymatic pathway to introduce a reactive aminoacetone handle onto the C-terminus of an engineered GFP (GFPeng). biorxiv.orgresearchgate.net This was followed by the addition of this compound HCl salt and aniline (B41778) as a catalyst, leading to the formation of a stable oxime linkage and the successful propargylation of the protein. biorxiv.orgresearchgate.net The reaction progress was monitored by mass spectrometry, confirming the near-complete conversion to the desired GFPeng-propargyl conjugate. researchgate.net

This approach highlights the linker's ability to participate in one-pot, multi-step enzymatic and chemical modifications of proteins, paving the way for the creation of well-defined protein conjugates with novel functionalities.

Below is a table summarizing the key components and outcomes of a representative in vitro bioconjugation experiment:

Parameter Details Reference
Protein Engineered Green Fluorescent Protein (GFPeng) biorxiv.orgresearchgate.net
Modification Enzymatic installation of a C-terminal aminoacetone biorxiv.orgresearchgate.net
Linker This compound HCl salt biorxiv.orgresearchgate.net
Reaction Oxime ligation biorxiv.orgresearchgate.net
Catalyst Aniline biorxiv.orgresearchgate.net
Outcome Formation of GFPeng-propargyl conjugate biorxiv.orgresearchgate.net
Analysis MALDI-TOF Mass Spectrometry researchgate.net

Evaluation of Bioorthogonal Reaction Kinetics in Complex Biological Systems

While detailed kinetic studies for this compound HCl salt in complex biological systems are still emerging, the kinetics of its constituent bioorthogonal reactions are well-characterized. Oxime ligation is known for its favorable second-order rate constants, particularly in the presence of an aniline catalyst, which can significantly accelerate the reaction at physiological pH. The CuAAC reaction is exceptionally fast and efficient, with rate constants that are among the highest for any bioorthogonal reaction.

The efficiency of these reactions in a cellular or in vivo context depends on several factors, including the local concentration of the reactants, the accessibility of the reactive groups, and the potential for side reactions. The hydrophilic PEG1 spacer in this compound HCl salt is expected to enhance its solubility and bioavailability in aqueous biological environments. broadpharm.com

Further research is required to quantify the reaction kinetics of this specific linker within living cells and to understand how factors such as cellular compartmentalization and enzymatic degradation might influence its performance. Such studies will be crucial for optimizing its use in live-cell imaging and other in vivo applications.

Innovations in Drug Delivery and Therapeutic Development

Design and Synthesis of Antibody-Drug Conjugates

Linker Design for Stable Drug-Antibody Attachments

Aminooxy-PEG1-propargyl HCl salt is a heterobifunctional linker, featuring an aminooxy group at one end and a propargyl group at the other, separated by a short polyethylene (B3416737) glycol (PEG1) spacer. cd-bioparticles.netbroadpharm.com This dual reactivity allows for a two-step, orthogonal conjugation strategy, which is highly advantageous in the complex assembly of ADCs.

The aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime linkage . cd-bioparticles.netnih.gov This reaction is particularly useful for site-specific conjugation to antibodies. For instance, the carbohydrate domains of an antibody can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific attachment points for the aminooxy end of the linker. cd-bioparticles.net This method ensures a controlled and homogenous drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable safety profile. The stability of the resulting oxime bond is a key feature, preventing premature drug release in systemic circulation. nih.gov

The propargyl group on the other end of the linker is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." cd-bioparticles.net This reaction forms a highly stable triazole ring with an azide-modified cytotoxic payload. The high efficiency and specificity of the CuAAC reaction allow for the attachment of the drug molecule without affecting the antibody or the newly formed oxime bond.

The combination of oxime ligation and click chemistry afforded by this compound HCl salt provides a robust and versatile platform for creating stably linked ADCs.

Impact on Pharmacokinetic and Pharmacodynamic Profiles of Antibody-Drug Conjugates

PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the solubility and stability of biomolecules. biochempeg.com The PEG1 unit in this linker, although short, can contribute to the hydrophilicity of the linker-drug conjugate, which can be beneficial, especially when dealing with hydrophobic payloads. axispharm.com This increased hydrophilicity can help to mitigate aggregation, a common issue with ADCs that can lead to rapid clearance from circulation and potential immunogenicity.

The stability of the oxime and triazole linkages is paramount for the PK profile of the ADC. cd-bioparticles.netnih.gov By ensuring the cytotoxic payload remains attached to the antibody while in circulation, off-target toxicity is minimized. The drug is then released predominantly within the target cancer cells following internalization of the ADC, leading to a more favorable therapeutic window. The specific design of the linker directly influences the payload release mechanism, which in turn dictates the efficacy and safety of the ADC. nih.gov

PROTAC (Proteolysis Targeting Chimeras) Development

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a linker.

Role as a PROTAC Linker Scaffold

This compound HCl salt serves as a valuable scaffold for the synthesis of PROTACs. medchemexpress.com Its bifunctional nature allows for the sequential or convergent attachment of the two different ligands required for PROTAC activity. The linker's length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. nih.govprecisepeg.com

The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule, which are often challenges in PROTAC design. biochempeg.com The ability to systematically vary the linker length by incorporating different numbers of PEG units is a common strategy to optimize the degradation efficiency of a PROTAC. biochempeg.com

Functionalization for E3 Ligase and Target Protein Ligand Attachment

The orthogonal reactivity of this compound HCl salt provides a clear strategy for the assembly of PROTACs. For instance, a ligand for the target protein of interest can be modified with an azide (B81097) group, while a ligand for an E3 ligase (such as Cereblon or Von Hippel-Lindau) can be functionalized with an aldehyde or ketone. researchgate.netnih.gov

The synthesis would proceed by first reacting the aminooxy end of the linker with the aldehyde- or ketone-containing E3 ligase ligand to form an oxime bond. Subsequently, the propargyl end of the resulting intermediate would be coupled with the azide-functionalized target protein ligand via a CuAAC reaction. This modular approach allows for the rapid generation of a library of PROTACs with different ligands and linker configurations to identify the most potent and selective degraders.

Advanced Drug Delivery Systems

Beyond its application in ADCs and PROTACs, the unique chemical handles of this compound HCl salt make it a versatile tool for the construction of other advanced drug delivery systems. Its utility in bioconjugation extends to the modification of various biomolecules and nanoparticles for targeted delivery. cd-bioparticles.netnih.gov

Methodological Considerations and Analytical Techniques

Methodologies for Conjugate Purification and Characterization

The purification and characterization of conjugates formed using Aminooxy-PEG1-propargyl HCl salt are essential steps to ensure the homogeneity and structural integrity of the final product. These processes often involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Purification Techniques for Conjugates

The purification of PEGylated molecules, including those synthesized with this compound HCl salt, can present challenges due to their polarity and potential for heterogeneity. reddit.com A variety of chromatographic techniques are employed to separate the desired conjugate from unreacted starting materials, byproducts, and different PEGylated species (e.g., mono- vs. poly-PEGylated products).

Commonly used chromatographic methods include:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is particularly useful for separating the larger PEGylated conjugate from smaller unreacted molecules. nih.gov SEC is often a primary step in the purification process.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be effective in separating PEGylated proteins and mapping the sites of PEGylation. nih.gov Gradient elution is typically required to achieve good resolution.

Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique combines two different chromatographic methods, such as SEC and RP-HPLC, to provide enhanced separation of complex mixtures. researchgate.netthermofisher.comchromatographyonline.com For instance, an online 2D-LC system can be used to separate the high-molecular-weight PEGylated product by SEC in the first dimension, while the unreacted PEGylation reagent is trapped and analyzed by RP-HPLC in the second dimension. researchgate.netthermofisher.comchromatographyonline.com

The choice of chromatographic technique and conditions (e.g., column chemistry, mobile phase composition, and gradient) must be optimized for each specific conjugate to achieve the desired level of purity.

Spectroscopic and Mass Spectrometric Approaches for Conjugate Structural Elucidation

Once purified, the structural integrity of the conjugate must be confirmed. A combination of spectroscopic and mass spectrometric techniques is typically employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, confirming the addition of the this compound linker, and identifying the degree of PEGylation. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. High-resolution mass spectrometry (HRMS) can provide further confirmation of the elemental composition of the synthesized molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed structural information about the conjugate. It can be used to verify the presence of characteristic peaks corresponding to the propargyl and aminooxy functionalities, as well as the PEG spacer. acs.org For example, the terminal alkyne proton of the propargyl group typically shows a characteristic triplet resonance in the ¹H NMR spectrum. acs.org

UV-Visible Spectroscopy: While the this compound linker itself does not have a strong chromophore, UV-Visible spectroscopy can be useful for characterizing conjugates involving proteins or other chromophore-containing molecules. chromatographyonline.com Changes in the UV spectrum can indicate successful conjugation.

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution of the conjugate in solution. nih.gov An increase in the hydrodynamic diameter upon PEGylation provides evidence of successful conjugation and can also offer insights into the stability of the resulting molecule. nih.gov

The following table summarizes the key analytical techniques and their applications in the characterization of this compound HCl salt conjugates.

Analytical TechniqueApplicationKey Information Obtained
Size-Exclusion Chromatography (SEC) Purification and analysis of conjugate sizeSeparation based on hydrodynamic volume, assessment of aggregation
Reversed-Phase HPLC (RP-HPLC) Purification and analysis of conjugate hydrophobicitySeparation of different PEGylated species, peptide/protein mapping
Ion-Exchange Chromatography (IEC) Purification based on chargeSeparation of un-PEGylated, mono-PEGylated, and poly-PEGylated species
Mass Spectrometry (MS) Molecular weight determinationConfirmation of conjugation, determination of degree of PEGylation
NMR Spectroscopy Structural elucidationVerification of functional groups (aminooxy, propargyl), confirmation of linker structure
Dynamic Light Scattering (DLS) Size and stability analysisDetermination of hydrodynamic diameter, assessment of conjugate stability

Strategies for Reaction Monitoring and Efficiency Assessment

To optimize conjugation protocols and ensure high yields of the desired product, it is crucial to monitor the progress of the reaction and accurately quantify the conjugation efficiency.

In Situ Reaction Monitoring Techniques

In situ reaction monitoring allows for real-time analysis of the conjugation process without the need for sample withdrawal and quenching. spectroscopyonline.com This provides valuable kinetic data and helps in determining the optimal reaction time.

Spectroscopic techniques are well-suited for in situ monitoring:

NMR Spectroscopy: Real-time NMR can be used to follow the disappearance of starting material signals and the appearance of product signals, providing a direct measure of reaction progress.

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in specific functional groups involved in the ligation, such as the C=N bond formation in oxime ligation.

While direct in situ monitoring of the this compound HCl salt reaction is not extensively detailed in the provided results, the principles of in situ monitoring for similar bioconjugation reactions are well-established. spectroscopyonline.comnih.gov

Quantification of Conjugation Efficiency

After the reaction is complete, it is essential to quantify the extent of conjugation. This is typically achieved by analyzing the reaction mixture using chromatographic or electrophoretic methods.

HPLC Analysis: RP-HPLC and SEC are widely used to quantify conjugation efficiency. nih.gov By integrating the peak areas of the unreacted starting materials and the conjugated product, the percentage of conversion can be calculated.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to separate and quantify different species in the reaction mixture, including unreacted protein, mono-conjugated product, and multi-conjugated products.

Densitometry of SDS-PAGE gels: For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the formation of the higher molecular weight conjugate. Densitometric analysis of the stained gel allows for the quantification of the relative amounts of unreacted and conjugated protein.

The rate of oxime ligation, one of the key reactions involving the aminooxy group, can be significantly influenced by the reaction pH and the presence of catalysts. acs.orgacs.org For instance, aniline (B41778) and its derivatives can act as nucleophilic catalysts, accelerating the rate of oxime formation, particularly at neutral pH. acs.org Monitoring the reaction under different conditions allows for the optimization of conjugation efficiency.

The following table outlines common methods for assessing conjugation efficiency.

MethodPrincipleInformation Provided
RP-HPLC Separation by hydrophobicityQuantification of unreacted starting materials and product(s)
SEC Separation by sizeQuantification of high molecular weight conjugate and low molecular weight reactants
Capillary Electrophoresis Separation by charge-to-mass ratioHigh-resolution separation and quantification of reaction components
SDS-PAGE with Densitometry Separation of proteins by sizeVisualization and semi-quantitative analysis of protein conjugation

By employing these methodological considerations and analytical techniques, researchers can ensure the successful synthesis, purification, and characterization of well-defined conjugates using this compound HCl salt, paving the way for their application in various fields of biotechnology and medicine.

Future Perspectives and Research Directions

Development of Next-Generation Aminooxy-Propargyl Linkers

A significant area of development involves varying the length of the PEG chain. While the single PEG unit in the parent compound provides minimal spacing and hydrophilicity, derivatives with longer PEG chains (e.g., PEG4, PEG5, PEG8) are being synthesized. medchemexpress.comprecisepeg.com These longer chains can improve the aqueous solubility of conjugated molecules and provide greater spatial separation between the conjugated partners, which can be critical for maintaining the biological activity of proteins or antibodies.

Furthermore, researchers are designing branched or multi-functional linkers that can carry multiple copies of a payload, such as a drug molecule. For instance, heterobifunctional linkers have been developed that allow for the site-specific attachment of two, three, or four drug molecules per conjugation site on an antibody, enabling the creation of ADCs with a high, yet precisely controlled, drug-to-antibody ratio (DAR). nih.gov This approach overcomes the heterogeneity associated with earlier conjugation methods. nih.gov

Another frontier is the incorporation of cleavable elements within the linker backbone. While the oxime and triazole bonds formed by the parent linker are highly stable, some therapeutic applications require the controlled release of a payload at a specific target site. medchemexpress.com Future aminooxy-propargyl linkers may incorporate bio-reducible disulfide bonds or enzyme-cleavable peptide sequences to create stimuli-responsive systems. researchgate.net

Table 1: Comparison of Aminooxy-Propargyl Linker Derivatives

Linker Derivative Key Feature Potential Application
Aminooxy-PEG1-propargyl Shortest PEG spacer Basic bioconjugation
Aminooxy-PEG4-propargyl Increased PEG length PROTAC synthesis, improved solubility medchemexpress.com
Aminooxy-amido-PEG4-propargyl Non-cleavable ADC linker Stable antibody-drug conjugates medchemexpress.com
Branched/Dendritic Linkers Multiple payload attachment sites High DAR ADCs nih.gov

Integration with Emerging Bioorthogonal Chemistries

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. medchemexpress.com While the copper-catalyzed "click" reaction of the propargyl group is a powerful bioorthogonal tool, the potential toxicity of the copper catalyst has driven the development of copper-free alternatives. nih.gov The integration of aminooxy-propargyl linkers with these emerging chemistries is a key area of future research.

The most prominent copper-free reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a simple terminal alkyne like propargyl. medchemexpress.com The inherent ring strain of the cyclooctyne allows it to react spontaneously with azides at physiological temperatures, eliminating the need for a toxic catalyst. nih.gov Consequently, next-generation linkers are being developed that replace the propargyl group with a strained alkyne, while retaining the aminooxy group for orthogonal conjugation to aldehyde- or ketone-bearing molecules.

Beyond SPAAC, other bioorthogonal reactions are being explored. These include the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes, and various photo-triggered conjugation methods. beilstein-journals.org Photocatalyzed reactions, in particular, offer high spatiotemporal control, allowing scientists to initiate a conjugation event at a specific time and location by applying light. beilstein-journals.org Future iterations of bifunctional linkers may pair an aminooxy group with one of these novel reactive handles, expanding the toolkit available for complex biological studies and therapeutic design.

Table 2: Comparison of Bioorthogonal Alkyne Reactions

Reaction Alkyne Type Key Requirement Advantage
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal (e.g., Propargyl) Copper(I) Catalyst High efficiency and reaction rate
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained (e.g., DBCO) None (spontaneous) Copper-free, high biocompatibility nih.govnih.gov

Expansion into Novel Biomaterial and Nanotechnology Applications

The unique dual-reactivity of aminooxy-propargyl linkers makes them highly suitable for the design and functionalization of advanced biomaterials and nanotechnologies. One promising application is in the formation and modification of hydrogels.

A recent study demonstrated the use of various aminooxy-linkers to crosslink aldehyde-modified hyaluronan, a naturally occurring polysaccharide, to form biocompatible hydrogels. expresspolymlett.com The researchers found that the structural characteristics of the linkers, such as their length and rigidity, directly influenced the mechanical properties and gelation time of the resulting materials. expresspolymlett.com For instance, new multifunctional aminooxy-linkers were shown to shorten the time required for the hydrogel to form. expresspolymlett.com

This principle can be extended using a bifunctional linker like this compound HCl salt. The aminooxy group could be used to crosslink polymers into a hydrogel scaffold, leaving the propargyl group as a free "handle" on the hydrogel surface. These propargyl groups could then be used to "click" on other molecules of interest, such as therapeutic agents for controlled drug release, cell-adhesion peptides to promote tissue integration, or nanoparticles for imaging and diagnostic purposes. This modular approach allows for the creation of highly functionalized biomaterials with tailored properties. Similarly, the surfaces of nanoparticles (e.g., liposomes, micelles) can be functionalized using these linkers to attach targeting ligands for specific cell types.

Table 3: Effect of Linker Structure on Hyaluronan Hydrogel Properties

Linker Type Key Structural Feature Observed Effect on Hydrogel
Linear bis(aminooxy)alkanes Increasing hydrophobic character Decreasing mechanical stiffness expresspolymlett.com
Multifunctional aminooxy-linkers Multiple reactive groups Shortened gelation time expresspolymlett.com
Rigid/Flexible Linkers Varied conformational freedom Influence on imine conversion efficiency expresspolymlett.com

Advancements in Automated Synthesis and High-Throughput Conjugation

The increasing complexity of bioconjugates requires more efficient and reliable methods of production. Automated solid-phase synthesis, originally developed for peptides and oligonucleotides, is being adapted for the creation of complex molecular constructs, and aminooxy-propargyl linkers are poised to play a crucial role in this technological shift.

Researchers have developed methods for incorporating specialized linkers directly into biomolecules during automated solid-phase synthesis. acs.org For example, a phosphoramidite (B1245037) version of an aminooxy-propargyl linker could be used as a building block in an automated DNA or RNA synthesizer. acs.org This would allow for the precise placement of the linker at any desired position within the oligonucleotide sequence. The resulting molecule, bearing the versatile aminooxy and propargyl handles, could then be taken forward for high-throughput conjugation to other biomolecules or small molecules in a streamlined, automated workflow. beilstein-journals.org

This integration of versatile chemical linkers with automated synthesis platforms significantly accelerates the discovery and optimization process. beilstein-journals.org It enables the rapid generation of large libraries of bioconjugates for screening in drug discovery or diagnostics development. researchgate.net Furthermore, machine learning algorithms are being developed to predict the efficiency of these synthesis and conjugation reactions, providing rational guidance for the design of novel constructs and reducing the time and resources spent on trial-and-error experimentation. researchgate.net

Q & A

Basic: What are the key structural features and functional groups of Aminooxy-PEG1-propargyl HCl salt, and how do they influence its reactivity in bioconjugation?

This compound HCl salt consists of three critical components:

  • Aminooxy group : Enables oxime ligation with carbonyl-containing molecules (e.g., ketones, aldehydes) under mild acidic conditions (pH 4–6) .
  • Propargyl group : Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications .
  • PEG1 spacer : Enhances solubility in aqueous buffers and reduces steric hindrance during conjugation .
    The HCl salt form improves stability and handling in solid-state storage .

Methodological Tip : Confirm successful conjugation using MALDI-TOF MS (for oxime ligation) or UV-Vis spectroscopy (for triazole formation in CuAAC) .**

Basic: What storage conditions are recommended to preserve the stability of this compound HCl salt, and how does improper storage affect experimental outcomes?

Store the compound at –20°C in airtight, light-protected containers to prevent hydrolysis of the aminooxy group and oxidation of the propargyl moiety . Repeated freeze-thaw cycles degrade PEG spacers, reducing solubility and conjugation efficiency. Pre-aliquot the compound into single-use vials to avoid contamination .

Validation : After prolonged storage, verify purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like free hydroxylamine or oxidized propargyl derivatives .

Advanced: How can solubility challenges of this compound HCl salt in aqueous buffers be mitigated during conjugation experiments?

While PEG1 improves hydrophilicity, solubility issues may arise in high-ionic-strength buffers (e.g., PBS). Optimize by:

  • Adjusting buffer pH to 4–6 (enhances aminooxy reactivity and solubility) .
  • Adding 5–10% DMSO as a co-solvent, ensuring compatibility with downstream applications .
  • Using sonication (10–15 min at 25°C) to disperse aggregates .

Data Contradiction Note : Discrepancies in reported solubility may stem from batch-to-batch variations in PEG1 hydration states. Characterize hydration using dynamic light scattering (DLS) .

Advanced: How do reaction conditions (e.g., pH, temperature) influence the competing kinetics of oxime ligation versus CuAAC in dual-functionalization strategies?

In dual-conjugation workflows (e.g., labeling proteins with both fluorophores and targeting ligands):

  • Oxime ligation : Optimize at pH 5.0 and 4°C to minimize hydrolysis while retaining protein stability .
  • CuAAC : Conduct at room temperature with 1 mM CuSO₄ and 2 mM sodium ascorbate for efficient triazole formation .
    Critical Conflict : High Cu²⁺ concentrations (>5 mM) can oxidize aminooxy groups, reducing ligation efficiency. Sequester Cu²⁺ post-reaction using EDTA (5 mM) before oxime ligation .

Advanced: How should researchers troubleshoot low conjugation yields when using this compound HCl salt in multi-step bioconjugation protocols?

Common pitfalls and solutions:

  • Incomplete purification : After CuAAC, remove unreacted propargyl groups via size-exclusion chromatography (e.g., PD-10 columns) to avoid competing reactions in subsequent steps .
  • Steric hindrance : For bulky targets (e.g., antibodies), replace PEG1 with longer PEG spacers (e.g., PEG4) to improve accessibility .
  • Side reactions : Characterize by LC-MS/MS to identify adducts (e.g., Michael additions with thiols). Block free thiols with iodoacetamide .

Quantitative Analysis : Use Ellman’s assay to quantify free aminooxy groups pre- and post-conjugation .

Advanced: What analytical techniques are most effective for validating the structural integrity of conjugates synthesized using this compound HCl salt?

  • NMR (¹H, ¹³C) : Confirm covalent bonding via shifts in propargyl (~2.5 ppm) and aminooxy (~8.5 ppm) protons .
  • FT-IR : Detect triazole formation (~2100 cm⁻¹ for alkyne disappearance) and oxime bonds (~1640 cm⁻¹) .
  • SEC-MALS : Assess conjugate size and aggregation state, particularly for PEGylated biomolecules .

Data Interpretation Note : PEG1’s low molecular weight may obscure MS signals. Use high-resolution instruments (e.g., Orbitrap) for accurate mass analysis .

Advanced: How does the presence of PEG1 influence the pharmacokinetic properties of conjugates compared to non-PEGylated analogs?

PEG1 extends circulation half-life by reducing renal clearance and minimizing nonspecific protein interactions. However, its short chain length provides only marginal improvements over non-PEGylated compounds. For significant half-life extension, use longer PEG chains (≥PEG4) .

Experimental Design : Compare in vivo biodistribution in murine models using ⁶⁴Cu-radiolabeled conjugates with PEG1 vs. PEG4 spacers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.